molecular formula C16H13ClN2O2 B286760 N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

Cat. No.: B286760
M. Wt: 300.74 g/mol
InChI Key: ZLDQKLAIZDXLOU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of o-nitrophenyl derivatives with appropriate reagents.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functional groups.

    Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide would depend on its specific biological target. Generally, benzisoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide: Lacks the methyl group at the 5-position.

    N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20)

InChI Key

ZLDQKLAIZDXLOU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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